2-amino-N-(4-fluorophenyl)acetamide, also known as 4-fluoro-phenylacetamide, is an organic compound that falls under the category of aminoacetamides. It features a fluorine atom substituted on the phenyl ring, which can influence its chemical behavior and biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
This compound is classified as an aromatic amide, specifically an acetanilide derivative. The presence of the amino group (-NH2) and the acetamide moiety (-C(=O)NHR) makes it a subject of study in organic synthesis and pharmacology. The fluorine substituent is noteworthy for its role in enhancing biological activity and modifying pharmacokinetic properties.
The synthesis of 2-amino-N-(4-fluorophenyl)acetamide can be achieved through several methods, primarily involving the reaction of 4-fluoroaniline with acetic anhydride or acetyl chloride.
The molecular formula for 2-amino-N-(4-fluorophenyl)acetamide is , with a molecular weight of approximately 169.18 g/mol.
2-amino-N-(4-fluorophenyl)acetamide can participate in various chemical reactions:
The mechanism of action for compounds like 2-amino-N-(4-fluorophenyl)acetamide typically involves interaction with biological targets such as enzymes or receptors.
2-amino-N-(4-fluorophenyl)acetamide has potential applications in:
Fluorinated acetamides represent a critically important class of bioisosteres in modern drug design, leveraging fluorine’s unique physicochemical properties to enhance pharmacological profiles. The introduction of fluorine (atomic radius: 1.47 Å) or fluorinated groups into acetamide scaffolds minimally distorts molecular geometry compared to hydrogen (1.20 Å), preserving target binding complementarity while significantly altering electronic and metabolic characteristics [1]. The C–F bond strength (~485 kJ/mol) confers exceptional metabolic stability against oxidative degradation by cytochrome P450 enzymes, a frequent limitation in non-fluorinated analogs. This stability extends plasma half-lives and improves oral bioavailability [1] [8].
Table 1: Physicochemical Properties of 2-Amino-N-(4-fluorophenyl)acetamide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₉FN₂O | PubChem [2] |
Molecular Weight | 168.17 g/mol | Calculated |
SMILES | C1=CC(=CC=C1NC(=O)CN)F | PubChem [2] |
Hydrogen Bond Acceptors | 3 | PubChem [2] |
Hydrogen Bond Donors | 2 | PubChem [2] |
Topological Polar Surface Area | 55.6 Ų | Calculated |
Furthermore, fluorine’s high electronegativity (3.98 Pauling scale) induces polarization of adjacent bonds, modulating acetamide acidity/basicity and lipophilicity. For 2-amino-N-(4-fluorophenyl)acetamide, the fluorine atom withdraws electrons from the phenyl ring, reducing π-electron density and enhancing intermolecular interactions with target proteins through dipole–dipole and C–F···H bonding [1] [5]. Fluorinated acetamides also serve as precursors to complex heterocycles; for example, azide-functionalized derivatives like 2-azido-N-(4-fluorophenyl)acetamide undergo Huisgen cycloadditions to generate triazole-based pharmacophores with enhanced target affinity [5]. These properties collectively explain why fluorinated compounds comprise ~20% of all pharmaceuticals, including antibacterial quinolones, antipsychotics, and anticancer agents [1].
The 4-fluorophenyl group is a privileged scaffold that imparts specific directionality and electronic effects essential for target engagement. X-ray crystallographic analyses of analogs like 2-azido-N-(4-fluorophenyl)acetamide reveal that the fluorine atom adopts a coplanar orientation with the phenyl ring, optimizing its electronic influence on the acetamide carbonyl [5]. This arrangement facilitates two critical intermolecular interactions:
Table 2: Bioactive Molecules Incorporating the 4-Fluorophenyl-Acetamide Motif
Compound | Biological Target | Key Activity |
---|---|---|
JJ-450 | Androgen receptor splice variant ARv7 | Antagonism; suppresses prostate cancer growth [8] |
N-(5-(Azocan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Mycobacterium tuberculosis fumarate hydratase | Inhibition; antitubercular [8] |
N-[(1R)-1-(4-Fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide (4f) | T-type Ca²⁺ channels | Blockade; antihypertensive [9] |
In T-type calcium channel blockers like compound 4f, the 4-fluorophenyl moiety enhances selectivity over L-type channels by forming hydrophobic contacts with valine/leucine residues in the channel’s pore region. This selectivity minimizes reflex tachycardia—a common adverse effect of non-selective blockers [9]. Similarly, in ARv7 inhibitors like JJ-450, the motif disrupts androgen receptor dimerization via fluorine-mediated stacking with histidine imidazole rings [8].
Early amino-acetamide derivatives (pre-2000) focused primarily on simple alkyl/aryl substitutions with limited exploration of fluorination. The discovery of fluorinated quinolones (e.g., ciprofloxacin) in the 1980s demonstrated fluorine’s ability to enhance DNA gyrase binding and membrane permeability, catalyzing interest in fluorinated acetamides [1]. Since 2010, synthetic methodologies have evolved toward regioselective fluorination and hybrid pharmacophore design:
Table 3: Evolution of Synthetic Approaches for Amino-Acetamide Derivatives
Era | Method | Limitations | Advances |
---|---|---|---|
1980–2000 | Direct acetylation of 4-fluoroanilines | Low yields with sterically hindered amines | Base-catalyzed reactions at room temperature |
2000–2010 | Microwave-assisted synthesis | Scalability issues | 10-fold reduction in reaction time (<30 min) |
2010–present | Catalytic C–H fluorination | Requires expensive ligands | Regioselective late-stage fluorination |
Despite these advances, two critical research gaps persist:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1